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Phoslactomycin A vs. Fostriecin: A Comparative
Analysis of PP2A Inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals

Protein Phosphatase 2A (PP2A) is a master regulator among serine/threonine phosphatases,

governing a vast array of cellular signaling pathways critical for cell cycle control, growth, and

apoptosis. Its role as a tumor suppressor has made it a prime target for therapeutic

development. Among the natural products that inhibit PP2A, Phoslactomycin A and Fostriecin

stand out for their potency and specificity. This guide provides an objective comparison of these

two inhibitors, supported by experimental data, to assist researchers in making informed

decisions for their studies.

Comparative Performance and Potency
Both Fostriecin and Phoslactomycin A are potent inhibitors of the PP2A catalytic subunit

(PP2Ac), yet they exhibit distinct biochemical profiles and cellular consequences. Fostriecin is

recognized as one of the most potent and selective PP2A inhibitors discovered.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15560325?utm_src=pdf-interest
https://www.benchchem.com/product/b15560325?utm_src=pdf-body
https://www.benchchem.com/product/b15560325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Fostriecin Phoslactomycin A

Target(s) PP2A, PP4 PP2A

IC50 (PP2A) 1.3 - 3.2 nM[1][2] 4.8 nM

IC50 (PP1) >100 µM[1][2] >10 µM

Cellular Effect
G2/M phase cell cycle arrest,

apoptosis[2][3]
G1 phase cell cycle arrest

Mechanism

Binds PP2Ac active site; may

form a covalent adduct with

Cys269[4][5]

Binds PP2Ac active site,

targeting Cys269[6]

Fostriecin demonstrates exceptional potency against PP2A and the related PP4, while showing

negligible inhibition of PP1 at similar concentrations.[1][2] This profile leads to a robust G2/M

phase arrest in treated cancer cells.[2][3] Phoslactomycin A is also a potent PP2A inhibitor,

though slightly less so than Fostriecin, and induces a distinct G1 phase cell cycle arrest.

Notably, both compounds appear to interact with the Cys-269 residue in the PP2A catalytic

subunit, a key feature for their potent inhibition.[5][6]

Mechanism of Inhibition: A Tale of Two Binders
While both molecules target the same enzyme, their interaction with the PP2A catalytic subunit

has subtle but important differences. Both inhibitors occupy the active site cleft, but the nature

of their interaction, particularly with Cysteine-269, is a focus of study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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